molecular formula C22H27N3O4 B2442426 1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea CAS No. 2034271-47-9

1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea

Cat. No. B2442426
M. Wt: 397.475
InChI Key: DWDKYQFEZSZBSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea is a synthetic compound that has been developed for scientific research purposes. The compound has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Inhibitory Activity on Human Soluble Epoxide Hydrolase (sEH)

A series of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments were synthesized, demonstrating significant inhibitory activity towards human sEH with solubility in water of 45-85 μmol/l. These compounds show promise in the development of sEH inhibitors with potential therapeutic applications in cardiovascular and inflammatory diseases (D’yachenko et al., 2019).

Antimicrobial and Anti-Proliferative Activities

Another research focused on the synthesis of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, revealing marked broad spectrum antibacterial activities and significant generalized anti-proliferative activity against human tumor cell lines. This highlights the potential use of adamantan-1-yl derivatives in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).

Synthesis and Properties of Adamantan-1-yl Derivatives

Further studies have elaborated on the synthesis and properties of adamantan-1-yl derivatives, including their potential as inhibitors of sEH and their significant solubility in water, which is a crucial factor for their pharmacological applications. These compounds are synthesized under mild conditions with high yields, indicating efficient methodologies for obtaining sEH inhibitors with enhanced properties (Butov et al., 2015).

properties

IUPAC Name

1-(1-adamantyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c26-19-13-29-21(28)25(19)12-18(17-4-2-1-3-5-17)23-20(27)24-22-9-14-6-15(10-22)8-16(7-14)11-22/h1-5,14-16,18H,6-13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDKYQFEZSZBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC(CN4C(=O)COC4=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3s,5s,7s)-Adamantan-1-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)urea

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